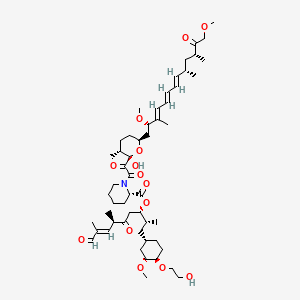![molecular formula C15H23N3O6 B601167 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine CAS No. 216450-02-1](/img/structure/B601167.png)
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capecitabine Impurity 3, also known as Defluoro Capecitabine, is a chemical compound with the molecular formula C15H23N3O6 and a molecular weight of 341.37 g/mol . It is an impurity of Capecitabine, an orally administered fluoropyrimidine carbamate drug used to treat various cancers, including breast, colon, and rectal cancer . The chemical name of Capecitabine Impurity 3 is Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate .
Vorbereitungsmethoden
The preparation of Capecitabine Impurity 3 involves synthetic routes that typically include the coupling of specific intermediates under controlled reaction conditions. One common method involves the reaction of tri-O-acetyl-5-deoxy-β-D-ribofuranose with 5-fluorocytosine to obtain 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine. This intermediate is then acylated with n-pentyl chloroformate to form 5’-deoxy-2’,3’-di-O-alkylcarbonyl-5-fluoro-N-alkyloxycarbonyl cytidine, followed by deacylation at the 2’ and 3’ positions to yield Capecitabine . The impurity, Defluoro Capecitabine, can be isolated and purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Capecitabine Impurity 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Capecitabine Impurity 3 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Capecitabine Impurity 3 is not as well-studied as that of Capecitabine. it is believed to exert its effects through similar pathways. Capecitabine is a prodrug that is enzymatically converted to fluorouracil in the tumor, where it inhibits DNA synthesis and slows the growth of tumor tissue . The molecular targets and pathways involved include thymidylate synthase inhibition and incorporation into RNA and DNA, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Capecitabine Impurity 3 can be compared with other impurities and related compounds, such as:
Capecitabine Impurity A:
Capecitabine Impurity B: Another related compound with slight structural variations.
Capecitabine Related Compound A:
Capecitabine Impurity 3 is unique due to the absence of the fluorine atom, which may result in different chemical and biological properties compared to other impurities .
Eigenschaften
CAS-Nummer |
216450-02-1 |
|---|---|
Molekularformel |
C15H23N3O6 |
Molekulargewicht |
341.37 |
IUPAC-Name |
pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1 |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)


